molecular formula C23H20N2O4S B11121968 Methyl 4,5-dimethyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Methyl 4,5-dimethyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B11121968
M. Wt: 420.5 g/mol
InChI Key: MRLWSSFOGGIOCD-UHFFFAOYSA-N
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Description

“Methyl 4,5-dimethyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate” is a mouthful, but its structure holds promise. Let’s break it down:

    Chemical Formula: CHNOS

    IUPAC Name: this compound

This compound belongs to the indole family, characterized by its indole nucleus—a benzopyrrole ring with aromatic properties. Indole derivatives have diverse biological activities, making them intriguing targets for research .

Preparation Methods

Synthesis Routes::

    Multistep Synthesis: The compound can be synthesized through a multistep process involving quinoline and furan derivatives. Key steps include carbonylation, amidation, and cyclization.

    Heterocyclic Chemistry: The indole nucleus is formed by cyclizing a 2-aminobenzaldehyde derivative with a furan-2-carboxylic acid derivative.

Reaction Conditions::

    Carbonylation: Carbon monoxide (CO) and a metal catalyst (e.g., palladium) are used.

    Amidation: Reaction with an amine (e.g., methylamine) under basic conditions.

    Cyclization: Acidic conditions promote cyclization.

Industrial Production:: Industrial-scale production typically involves optimized conditions, efficient catalysts, and purification steps.

Chemical Reactions Analysis

Reactions::

    Oxidation: Can be oxidized to form the corresponding sulfone or sulfoxide.

    Reduction: Reduction of the carbonyl group yields the alcohol.

    Substitution: Halogenation or nucleophilic substitution at various positions.

Common Reagents::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Halogens (e.g., Br, Cl) or nucleophiles (e.g., amines).

Major Products::
  • Oxidation: Sulfone or sulfoxide derivatives.
  • Reduction: Alcohol derivative.
  • Substitution: Various substituted indole derivatives.

Scientific Research Applications

    Medicine: Investigate its potential as an antiviral, anticancer, or anti-inflammatory agent.

    Chemistry: Explore its reactivity in complex organic syntheses.

    Biology: Study its impact on cellular processes.

    Industry: Assess its use in materials science or drug development.

Mechanism of Action

The compound likely interacts with specific receptors or enzymes, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds: Other indole derivatives (e.g., tryptophan, indole-3-acetic acid).

    Uniqueness: Its specific substitution pattern and fused quinoline-furan moiety set it apart.

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H20N2O4S/c1-12-9-10-19(29-12)18-11-16(15-7-5-6-8-17(15)24-18)21(26)25-22-20(23(27)28-4)13(2)14(3)30-22/h5-11H,1-4H3,(H,25,26)

InChI Key

MRLWSSFOGGIOCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C(=O)OC

Origin of Product

United States

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